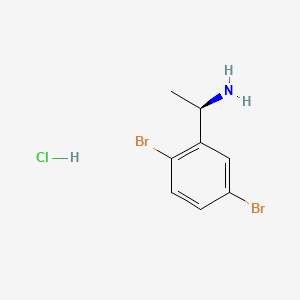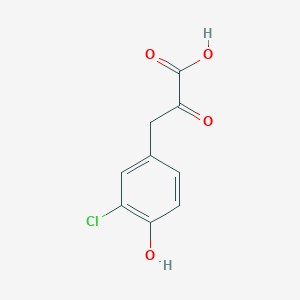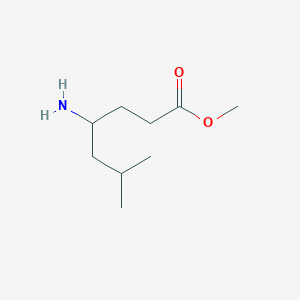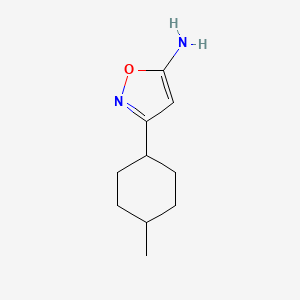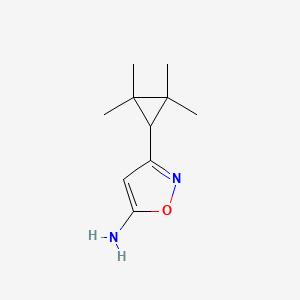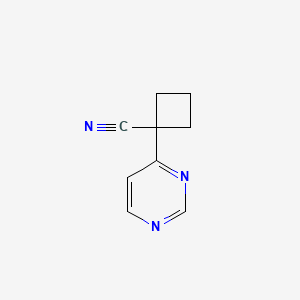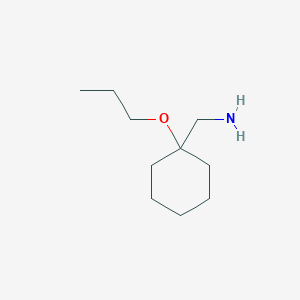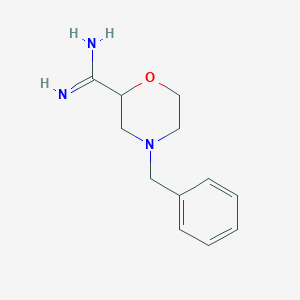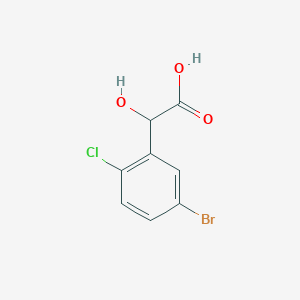![molecular formula C7H11ClO2S B13533313 Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)
Spiro[2.4]heptane-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[24]heptane-4-sulfonyl chloride is a chemical compound characterized by its unique spirocyclic structure, which consists of a cyclopropane ring fused to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.4]heptane-4-sulfonyl chloride typically involves the reaction of spiro[2.4]heptane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: Spiro[2.4]heptane
Reagent: Chlorosulfonic acid (HSO₃Cl)
Reaction Conditions: The reaction is usually conducted at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and precise control of reaction parameters are crucial to achieving consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[2.4]heptane-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by oxidation
Applications De Recherche Scientifique
Spiro[2.4]heptane-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is investigated for its biological activity and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of spiro[2.4]heptane-4-sulfonyl chloride involves its reactivity with various biological targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.4]heptane: The parent compound without the sulfonyl chloride group.
Spiro[3.3]heptane: A related spirocyclic compound with a different ring structure.
Spiro[2.5]octane: Another spirocyclic compound with a larger ring system.
Uniqueness
Spiro[2.4]heptane-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and functionalization potential. This makes it a valuable intermediate in organic synthesis and a versatile tool in medicinal chemistry.
Propriétés
Formule moléculaire |
C7H11ClO2S |
|---|---|
Poids moléculaire |
194.68 g/mol |
Nom IUPAC |
spiro[2.4]heptane-7-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)6-2-1-3-7(6)4-5-7/h6H,1-5H2 |
Clé InChI |
BXQAJQYUUBBAHA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2(C1)CC2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


